Product packaging for 6-Chloro-5-methoxypicolinaldehyde(Cat. No.:CAS No. 1227514-34-2)

6-Chloro-5-methoxypicolinaldehyde

Cat. No.: B2969379
CAS No.: 1227514-34-2
M. Wt: 171.58
InChI Key: JZQGHGIHBLUIKO-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypicolinaldehyde is a versatile chemical intermediate primarily used in medicinal chemistry and drug discovery research. As a picolinaldehyde derivative, it serves as a key building block for the synthesis of more complex molecules . Its structure, featuring both an aldehyde group and a chloro substituent on the pyridine ring, makes it a valuable precursor for various reactions, including the formation of heterocyclic compounds and Schiff bases. Researchers utilize this compound in the design and development of potential therapeutic agents, leveraging its properties to create targeted inhibitors and modulators for biological targets . The compound is intended for research and further manufacturing applications only and is not suitable for diagnostic, therapeutic, or any consumer-related uses. All information is provided for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B2969379 6-Chloro-5-methoxypicolinaldehyde CAS No. 1227514-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQGHGIHBLUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 5 Methoxypicolinaldehyde and Analogues

Regioselectivity in Directed Functionalizations

The positions of the chlorine and methoxy (B1213986) groups on the pyridine (B92270) ring direct the regioselectivity of further functionalization reactions. In nucleophilic aromatic substitution (SNA) reactions, the chloro group at the 6-position is a potential leaving group. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group can facilitate nucleophilic attack at this position.

The activating effect of the methoxy group at C5 would primarily direct incoming electrophiles to the positions ortho and para to it. However, the strong deactivating effect of the pyridine nitrogen and the aldehyde group makes electrophilic aromatic substitution on this ring challenging.

Mechanistic Investigations of 6-Chloro-5-methoxypicolinaldehyde Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry and studies on analogous systems.

For instance, the Knoevenagel condensation is understood to proceed via the formation of an enolate from the active methylene (B1212753) compound, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. This is followed by an E1cB-type elimination of water to form the α,β-unsaturated product. wikipedia.org

The Wittig reaction mechanism involves the initial [2+2] cycloaddition of the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org The subsequent decomposition of this intermediate to the alkene and triphenylphosphine (B44618) oxide is driven by the formation of the strong phosphorus-oxygen double bond. organic-chemistry.orgwikipedia.org

The reduction with sodium borohydride proceeds through the transfer of a hydride ion from the BH₄⁻ species to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated upon workup to yield the alcohol. masterorganicchemistry.com

The oxidation to a carboxylic acid with reagents like sodium chlorite (B76162) involves the formation of a chlorite ester intermediate, which then undergoes a rearrangement and elimination to give the carboxylic acid. researchgate.net

Further dedicated mechanistic studies, potentially employing computational methods and kinetic analysis, would be invaluable in providing a more detailed understanding of the reaction pathways and transition states involved in the transformations of this compound.

Elucidation of Reaction Mechanisms in Aldehyde Catalysis

The catalytic activity of aldehydes is a cornerstone of modern organic synthesis, with numerous studies dedicated to understanding the underlying reaction mechanisms. These investigations often involve kinetic studies, isotopic labeling, and in-situ reaction monitoring to map the transformation pathways. For substituted picolinaldehydes, the electronic and steric effects of the substituents on the pyridine ring and the aldehyde group play a pivotal role in dictating the catalytic cycle. However, specific studies detailing the catalytic behavior of this compound, including its role in reactions such as benzoin (B196080) condensation, aldol (B89426) reactions, or other transformations where it might act as a catalyst or a substrate under catalytic conditions, are not extensively documented.

Studies of Intermediate Species and Transition States

The identification and characterization of transient intermediates and transition states are fundamental to a complete mechanistic understanding. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under cryogenic conditions or in specialized reaction vessels are often employed to trap and study these fleeting species. For aldehydes, key intermediates can include hemiacetals, enamines, or acyl anions, depending on the reaction conditions. While general principles of aldehyde reactivity suggest the likely formation of such intermediates in reactions involving this compound, specific experimental data, including spectroscopic evidence or isolation of these intermediates, is not presently available in the literature.

Application of Computational Chemistry in Mechanistic Proposals

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating experimental findings and predicting reaction pathways. These theoretical studies can provide valuable insights into the geometries of transition states, activation energies, and the thermodynamic feasibility of proposed mechanisms. For substituted pyridines and aldehydes, computational models can help rationalize the influence of substituents on reactivity. While it is plausible that computational studies on this compound have been conducted in private industrial research, published, peer-reviewed computational analyses that specifically detail its reaction mechanisms, transition states, and intermediate energetics are not found in the public scientific literature.

Strategic Applications in Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 6-Chloro-5-methoxypicolinaldehyde allows for a wide range of chemical transformations, making it a pivotal intermediate in the synthesis of more complex molecules.

Assembly of Diverse Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that enables its use in the construction of various heterocyclic systems. wiley-vch.de Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, such as amines and activated methylene (B1212753) compounds, to form new rings.

For instance, the reaction of picolinaldehydes with amines can lead to the formation of Schiff bases, which can then undergo further cyclization to yield nitrogen-containing heterocycles like imidazoles or pyridines. rsc.org While direct studies on this compound are not extensively documented in this specific context, the reactivity of the picolinaldehyde moiety is well-established. rsc.orgrsc.org It is reasonable to infer that this compound can serve as a precursor for a range of heterocyclic structures. For example, a related compound, 6-bromo-5-methoxypicolinaldehyde, has been utilized as an intermediate in the synthesis of complex molecules. googleapis.com

The general synthetic utility of picolinaldehydes in forming heterocyclic systems is highlighted in the synthesis of imidazolidines and other nitrogen-containing heterocycles. rsc.orgnih.govscispace.com These reactions often involve the initial formation of an imine followed by an intramolecular cyclization. The electronic nature of the pyridine (B92270) ring, influenced by the chloro and methoxy (B1213986) substituents, can modulate the reactivity of the aldehyde group and influence the course of these cyclization reactions.

Precursor for Advanced Synthetic Intermediates

This compound can be transformed into a variety of other useful synthetic intermediates. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups, thereby expanding its synthetic utility. The resulting molecules can then be used in subsequent synthetic steps.

For example, the oxidation of a picolinaldehyde derivative would yield the corresponding picolinic acid. In the case of this compound, this would produce 6-chloro-5-methoxypicolinic acid, a valuable intermediate in its own right, potentially for the synthesis of pharmaceuticals or agrochemicals. The chloro group on the pyridine ring can also be a site for further functionalization, such as through cross-coupling reactions, although this may require specific catalytic systems. The combination of the chloro and methoxy groups provides a handle for fine-tuning the electronic and steric properties of the resulting molecules.

Construction of Agrochemical Precursors

Pyridine-based compounds are a well-established class of agrochemicals, finding use as herbicides, insecticides, and fungicides. researchgate.net The specific substitution pattern of this compound, featuring a chlorine atom and a methoxy group, is of interest for the development of new agrochemical candidates. Chlorine-containing compounds are prevalent in the agrochemical industry, often contributing to enhanced biological activity. nih.gov

The aldehyde group can be used to build more complex side chains or to link the pyridine core to other pharmacophores. For instance, condensation of the aldehyde with hydrazines can yield hydrazones, a class of compounds known to exhibit a broad range of biological activities, including antifungal properties. acs.org The presence of the chloro and methoxy groups can influence the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters for the efficacy of agrochemicals.

Design and Synthesis of Functional Derivatives

The unique structure of this compound also makes it a valuable starting material for the design and synthesis of functional derivatives with applications in catalysis and specialty chemicals.

Picolinaldehyde-Derived Ligands for Catalysis

Pyridine-containing ligands are widely used in coordination chemistry and asymmetric catalysis due to their ability to form stable complexes with a variety of metal ions. diva-portal.org The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound can act as a bidentate ligand, chelating to a metal center.

The electronic properties of the ligand, which are crucial for the catalytic activity of the resulting metal complex, can be tuned by the substituents on the pyridine ring. The electron-withdrawing chloro group and the electron-donating methoxy group in this compound would modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond. Picolinaldehyde-based ligands have been employed in various catalytic transformations, including asymmetric Mannich reactions. rsc.orgnih.govscispace.com By extension, ligands derived from this compound could be explored for their potential in asymmetric catalysis, where the chiral environment around the metal center is critical for enantioselectivity. chiroblock.commdpi.com

Development of Specialty Chemical Scaffolds

Specialty chemicals are a class of high-value products with specific functions. oceanicpharmachem.comreachemchemicals.com The synthesis of such chemicals often requires building blocks with well-defined structures and functionalities. jrfglobal.comkingchem.com this compound, with its unique substitution pattern, serves as an attractive scaffold for the development of new specialty chemicals.

The combination of the pyridine core, the chloro substituent, and the methoxy group can impart specific properties to the final products, such as thermal stability, optical properties, or biological activity. The reactivity of the aldehyde group allows for the introduction of a wide range of other chemical moieties, enabling the creation of a diverse library of compounds with tailored properties. These specialty chemicals could find applications in areas such as materials science, electronics, and pharmaceuticals.

Components for Materials Science Applications

This compound serves as a crucial building block in the development of advanced functional materials. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine ring, make it a valuable precursor for various materials science applications. chemimpex.combldpharm.com The compound is utilized in the synthesis of organic monomers that form the basis of Coordination-Organic Frameworks (COFs) and as a ligand for Metal-Organic Frameworks (MOFs). bldpharm.com

Furthermore, its structural attributes are leveraged in the creation of materials for the electronics sector, including Organic Light-Emitting Diodes (OLEDs) and other electronic components. chemimpex.combldpharm.com The aldehyde functionality provides a reactive site for incorporation into polymer matrices, which can enhance the properties of materials used in specialized coatings. chemimpex.com Suppliers in the chemical industry categorize this compound under materials for aggregation-induced emission, optical materials, and magnetic materials, indicating its role as a foundational component in these cutting-edge fields. bldpharm.com

Methodological Advancements Facilitated by this compound

The distinct chemical reactivity of this compound has made it a significant substrate in the advancement of modern synthetic methodologies. Its bifunctional nature, possessing both a reactive aldehyde and a halogenated pyridine ring, allows chemists to explore and refine a range of chemical transformations.

Enabling New Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, a field of such importance it was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The development of these reactions relies on testing substrates with diverse electronic and steric properties to establish the scope and limitations of new catalytic systems. sigmaaldrich.com

This compound is an excellent substrate for this purpose. The chloro-substituent on the pyridine ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. nih.govresearchgate.net The presence of the aldehyde and methoxy groups modulates the reactivity of the C-Cl bond, providing a unique electronic environment for studying the crucial oxidative addition step in palladium-catalyzed cycles. wikipedia.orgnih.gov

Researchers have developed specialized palladium precatalysts and ligands to improve the efficiency and scope of coupling reactions involving challenging substrates like chloro-heterocycles. nih.gov The use of compounds like this compound allows for the exploration of milder reaction conditions and the tolerance of various functional groups. nih.gov For instance, related studies on other chlorinated heterocycles have demonstrated successful Suzuki-Miyaura couplings, paving the way for similar applications with this aldehyde. mdpi.com The development of nickel-catalyzed methodologies for activating C-F bonds highlights the ongoing innovation in cross-coupling, a field where halogenated building blocks are indispensable for testing new catalytic frontiers. beilstein-journals.org

Contribution to Modular Synthetic Strategies

Modular synthesis is a powerful strategy that constructs complex molecules from discrete, interchangeable building blocks. This compound is an archetypal modular component due to its two distinct and orthogonally reactive functional groups.

The Chloro Group: This site allows for the introduction of a wide array of aryl, heteroaryl, or alkyl fragments via transition-metal-catalyzed cross-coupling reactions. researchgate.net This enables the systematic variation of one part of the target molecule.

The Aldehyde Group: This functional group is highly versatile and can be readily transformed into a multitude of other functionalities. For example, it can undergo reductive amination to form amines, Wittig reactions to form alkenes, or oxidation to form carboxylic acids. This provides a second, independent site for modification and the attachment of another molecular module.

This dual reactivity allows for a divergent synthetic approach, where a common intermediate derived from this compound can be used to generate a large library of analogues. A clear example of this principle is seen in the synthesis of complex kinase inhibitors, where various aldehydes are used as key inputs to build a diverse set of final compounds. tandfonline.com This modularity is essential in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for fine-tuning the properties of functional polymers or organic electronics. chemimpex.comprimescholars.com The use of click-chemistry in conjunction with such building blocks further exemplifies the power of modular strategies in creating novel functional molecules. nih.gov

Future Prospects and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes

The creation of complex molecules like 6-Chloro-5-methoxypicolinaldehyde hinges on the efficiency and elegance of the synthetic routes employed. Traditional multi-step batch syntheses are often plagued by issues of yield, waste, and scalability. The future of its synthesis lies in methodologies that are not only more efficient but also more adaptable and environmentally benign. A significant focus is on developing novel catalytic systems and integrating modern engineering principles like automated and continuous flow synthesis.

Application of Advanced Catalysis in Picolinaldehyde Synthesis

Modern organic synthesis is increasingly reliant on catalysis to achieve high selectivity and efficiency. For the synthesis of polysubstituted pyridines, advanced catalytic methods are supplanting classical condensation reactions. whiterose.ac.uk Researchers are exploring metal-free catalysis, such as the use of oxidized active carbon, to drive cascade reactions that form highly substituted quinolines and pyridines from simple precursors like aldehydes. units.it These methods avoid the cost and toxicity associated with heavy metal catalysts.

Another promising avenue is the use of catalytic intermolecular aza-Wittig reactions followed by Diels-Alder cycloadditions to construct the pyridine (B92270) core. whiterose.ac.uk This approach allows for a three-component, two-pot synthesis of diverse pyridine structures from a range of aldehydes and other building blocks. whiterose.ac.uk Such catalytic strategies offer a modular and efficient pathway to functionalized picolinaldehydes, providing a significant advantage over traditional, often harsher, synthetic conditions. The development of novel catalyst systems, including those that operate under visible light (photoredox catalysis), is enabling the direct C-H functionalization of pyridine rings under metal- and oxidant-free conditions, presenting a green and highly effective method for constructing polysubstituted picolinaldehydes. acs.org

Catalytic StrategyKey AdvantagesPotential Application for this compound
Metal-Free Carbocatalysis Environmentally benign, avoids metal contamination, utilizes cascade reactions. units.itSynthesis of the core pyridine ring from simpler, non-heterocyclic starting materials.
Photoredox Catalysis Uses visible light, operates under mild, metal-free conditions, enables direct C-H functionalization. acs.orgIntroduction or modification of substituents on a pre-formed pyridine ring with high selectivity.
Catalytic aza-Wittig/Diels-Alder Three-component synthesis, modular, provides rapid access to diverse structures. whiterose.ac.ukModular construction of the substituted picolinaldehyde from various aldehydes and dienophiles.

Integration with Automated Synthesis and Flow Chemistry

The integration of automation and continuous flow chemistry represents a paradigm shift from traditional batch processing in organic synthesis. acs.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved reproducibility. mdpi.com This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in a subsequent reaction without isolation, a concept known as "telescoped synthesis". acs.org The synthesis of various heterocyclic compounds, including pyridines and pyrazoles, has been successfully demonstrated using flow setups. mdpi.comresearchgate.net

Automated synthesis platforms further enhance this efficiency by using robotics and software to perform reactions, work-ups, and purifications with minimal human intervention. merckmillipore.comyoutube.com These systems can execute complex synthetic routes designed by retrosynthesis software and utilize pre-packaged reagent cartridges for common reactions like amide couplings, Suzuki couplings, and reductive aminations. merckmillipore.comsynplechem.com For a target like this compound, an automated flow system could be designed to perform the necessary steps sequentially, significantly accelerating the discovery and optimization of synthetic routes and enabling rapid production of derivatives for further study. researchgate.netresearchgate.net

Advanced Characterization Techniques for Picolinaldehyde Derivatives

A deep understanding of a molecule's structure and its behavior during chemical transformations is fundamental to its application. For derivatives of this compound, advanced characterization techniques are indispensable for confirming molecular structures, elucidating reaction mechanisms, and ultimately correlating structure with function.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the constitution and stereochemistry of novel derivatives. For complex heterocyclic systems, X-ray crystallography can reveal subtle structural features, such as ring planarity and the orientation of substituents, that influence the molecule's physical and chemical properties. nih.gov

The study of pyridine derivatives and their metal complexes frequently employs this technique to understand coordination modes and intermolecular interactions like hydrogen bonding, which dictate how molecules pack in the solid state. researchgate.netmdpi.comacs.org Analysis of a series of derivatives of this compound by X-ray crystallography would provide invaluable data for establishing structure-activity relationships.

Table of Illustrative Crystallographic Data for a Substituted Pyridine Derivative This table presents typical data obtained from an X-ray diffraction experiment for a representative heterocyclic compound to illustrate the nature of the information generated.

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice. nih.govresearchgate.net
Space Group P2₁/cDefines the specific symmetry elements within the unit cell. nih.gov
Unit Cell Dimensions a = 9.8 Å, b = 21.2 Å, c = 12.0 Å, β = 97.8°Dimensions of the repeating unit of the crystal. researchgate.net
Bond Length (C-Cl) 1.74 ÅProvides precise measurement of atomic distances.
Bond Angle (C-C-N) 122.5°Defines the geometry around specific atoms.
Torsion Angle -178.5°Describes the conformation of rotatable bonds. nih.gov

Spectroscopic Signatures for Mechanistic Insights

While X-ray crystallography provides a static picture of a molecule, spectroscopic methods offer dynamic insights into its behavior during a reaction. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for tracking the transformation of reactants into products and identifying transient intermediates. cdnsciencepub.comup.ac.za In situ spectroscopic monitoring allows chemists to observe a reaction as it happens, providing critical data for understanding the reaction mechanism and optimizing conditions. acs.org

For instance, IR spectroscopy can monitor the appearance and disappearance of the aldehyde carbonyl stretch to track the progress of a reaction involving the picolinaldehyde group. up.ac.za Advanced NMR techniques can help identify the structure of unstable intermediates that cannot be isolated. By studying the vibrational spectra of pyridine and its deuterated analogues, a complete assignment of vibrational modes can be made, which helps in interpreting spectral changes upon substitution or coordination to a metal. cdnsciencepub.com Applying these advanced spectroscopic methods to reactions involving this compound would provide a detailed mechanistic understanding, facilitating the development of more efficient and selective synthetic protocols. researchgate.netresearchgate.net

Computational Modeling for Rational Design and Reactivity Prediction

Computational chemistry has become an essential partner to experimental work, offering the ability to predict molecular properties and reactivity before a single experiment is conducted. Using methods based on Density Functional Theory (DFT), researchers can model the structure and electronic properties of molecules like this compound with high accuracy. nih.gov

These in silico studies can predict key reactivity descriptors, providing a theoretical framework for understanding and guiding chemical synthesis. asrjetsjournal.org For example, mapping the Molecular Electrostatic Potential (MEP) surface reveals the electron-rich and electron-deficient regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps explain the molecule's behavior in pericyclic reactions and its electronic absorption properties. researchgate.net This predictive power allows for the rational design of new derivatives with desired properties and the screening of potential reaction pathways, thereby saving significant time and resources in the laboratory. nih.gov Benchmarking different DFT methods against experimental data is crucial for ensuring the accuracy of these predictions. unimelb.edu.au

Table of Key Computational Descriptors and Their Significance

DescriptorAbbreviationSignificance
Highest Occupied Molecular Orbital HOMOIndicates the ability to donate an electron; associated with nucleophilicity. researchgate.net
Lowest Unoccupied Molecular Orbital LUMOIndicates the ability to accept an electron; associated with electrophilicity. researchgate.net
HOMO-LUMO Gap ΔERelates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential MEPMaps charge distribution, predicting sites for electrophilic and nucleophilic attack. asrjetsjournal.org
Global Hardness/Softness η / SMeasures resistance to change in electron distribution; relates to the stability of the molecule. nih.gov
First Hyperpolarizability βPredicts the potential for a molecule to exhibit nonlinear optical (NLO) properties. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

A fundamental approach to understanding the chemical behavior of this compound at a molecular level involves the use of quantum chemical calculations. These computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For a compound like this compound, DFT calculations can provide insights into several key properties that govern its chemical interactions.

One of the primary outputs of these calculations is the optimized molecular geometry, which describes the most stable three-dimensional arrangement of the atoms. From this, various electronic properties can be determined. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn predict the sites most susceptible to electrophilic and nucleophilic attack.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. For aromatic aldehydes, a lower LUMO energy has been correlated with increased biological activity, a principle that could be explored for this compound. nih.gov

The table below summarizes the key parameters that can be obtained from quantum chemical calculations and their significance in understanding the electronic structure and reactivity of this compound.

Calculated Parameter Significance
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule.
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-deficient areas, predicting sites for chemical reactions.
HOMO-LUMO Energies and GapDetermines the molecule's electron-donating and accepting abilities, and its overall reactivity.
Natural Bond Orbital (NBO) AnalysisElucidates intramolecular electronic interactions and their contribution to molecular stability.

Future research employing these quantum chemical calculations will be instrumental in building a comprehensive profile of this compound's reactivity, guiding its use in synthesis and materials science.

In Silico Approaches for Reaction Pathway Optimization

In addition to understanding the inherent properties of this compound, computational methods can be employed to optimize its synthesis and subsequent reactions. In silico approaches, which encompass a range of computational techniques, are becoming increasingly vital in modern chemistry for predicting reaction outcomes and designing efficient synthetic routes. These strategies can significantly reduce the time and resources required for experimental work. cmjpublishers.com

For the synthesis of this compound, computational modeling can be used to investigate various reaction mechanisms. By calculating the energy profiles of different potential pathways, including the energies of reactants, transition states, and products, researchers can identify the most energetically favorable route. This can help in selecting the optimal reagents, catalysts, and reaction conditions to maximize the yield and minimize the formation of byproducts.

Moreover, in silico tools are crucial in the context of drug discovery and development, where pyridine-based compounds are of significant interest. auctoresonline.orgnih.gov If this compound is considered as a precursor or an active compound itself, computational screening can predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity (ADMET). researchgate.net These predictions are essential for the early stages of drug development to identify promising candidates and flag potential issues before committing to costly and time-consuming laboratory synthesis and testing.

The table below outlines several in silico approaches and their potential applications in optimizing reaction pathways involving this compound.

In Silico Approach Application for this compound
Reaction Mechanism ModelingPredicting the most efficient synthetic routes by calculating transition state energies and reaction profiles.
ADMET PredictionAssessing the drug-likeness of the compound by predicting its absorption, distribution, metabolism, excretion, and toxicity.
Molecular DockingSimulating the interaction of the compound with biological targets to predict its potential therapeutic activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate the chemical structure of derivatives with their biological activity to guide the design of more potent compounds. researchgate.net

The integration of these in silico methods into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation, enabling a more rational design of experiments and a more efficient path to potential applications.

Q & A

Q. What are the optimal storage conditions for 6-Chloro-5-methoxypicolinaldehyde to ensure stability during experimental use?

Methodological Answer: Stability testing under controlled conditions is critical. Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via oxidation or hydrolysis. Monitor stability using HPLC or GC-MS every 3 months, comparing peak purity against a freshly prepared standard . For hygroscopic analogs, include desiccants like molecular sieves.

Q. Which analytical techniques are most effective for characterizing this compound in reaction mixtures?

Methodological Answer: Combine NMR (¹H/¹³C) for structural confirmation of the aldehyde and methoxy groups, FT-IR to verify carbonyl stretching (~1700 cm⁻¹), and LC-MS for purity assessment. For trace analysis (e.g., in catalytic studies), use GC-ECD (electron capture detection) to leverage the compound’s halogen sensitivity . Cross-validate with elemental analysis (C, H, N) for stoichiometric accuracy.

Q. How can researchers mitigate interference from byproducts during the synthesis of this compound?

Methodological Answer: Optimize reaction parameters (temperature, solvent polarity) to suppress side reactions. For example, use low-temperature Friedel-Crafts acylation (0–5°C) to minimize polymerization. Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the aldehyde. Monitor byproduct profiles via TLC or inline UV spectroscopy .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from ligand or solvent effects. Design a systematic study varying ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarities (DMF vs. THF). Use kinetic profiling (e.g., in situ IR) to track intermediate formation. Apply multivariate regression to identify dominant factors (e.g., steric hindrance from the methoxy group). Cross-reference with computational models (DFT) to validate reaction pathways .

Q. What experimental strategies can elucidate the role of the methoxy group in modulating the electronic properties of this compound?

Methodological Answer: Conduct Hammett substituent constant analysis using derivatives with varied substituents (e.g., -OCH₃, -NO₂, -CH₃). Measure redox potentials via cyclic voltammetry to quantify electron-withdrawing/donating effects. Pair with X-ray crystallography to correlate substituent position with resonance stabilization. For computational validation, run DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals .

Q. How should researchers design longitudinal stability studies to address discrepancies in degradation kinetics reported for halogenated picolinaldehydes?

Methodological Answer: Adopt a three-wave panel design (baseline, 3-month, 12-month intervals) to track degradation under varying conditions (light, humidity, temperature). Use accelerated stability testing (40°C/75% RH) with Arrhenius modeling to predict shelf life. Apply mixed-effects models to account for batch-to-batch variability. Include a control group with stabilized analogs (e.g., dimethyl acetals) to isolate degradation mechanisms .

Methodological Frameworks for Data Analysis

  • Contradiction Resolution : Apply mediation analysis (e.g., bootstrapping) to disentangle direct/indirect effects, as demonstrated in studies on presenteeism and effort exertion .
  • Experimental Design : Use PICO (Population: reaction system; Intervention: catalyst; Comparison: ligand; Outcome: yield) and FINER (Feasible, Novel, Ethical, Relevant) criteria to structure hypotheses .

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